molecular formula C22H30O5 B030565 6-oxoundec-10-en-2-yl 2-ethenyl-4,6-dimethoxybenzoate CAS No. 312305-42-3

6-oxoundec-10-en-2-yl 2-ethenyl-4,6-dimethoxybenzoate

Cat. No.: B030565
CAS No.: 312305-42-3
M. Wt: 374.5 g/mol
InChI Key: QWDNEGNCWJHTQE-UHFFFAOYSA-N
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Description

6-Oxoundec-10-en-2-yl 2-ethenyl-4,6-dimethoxybenzoate (CAS 312305-42-3) is a synthetic benzoate ester compound with a molecular formula of C22H30O5 and a molecular weight of 374.47 g/mol . It is characterized by a complex structure featuring a benzoate core with ethenyl and methoxy substituents, esterified to an aliphatic chain containing both a ketone and an alkene functional group. This specific architecture, particularly the reactive ethenyl and ketone groups, makes it a valuable synthetic intermediate or building block in organic and medicinal chemistry research . Researchers can leverage its structure for the synthesis of more complex molecules, potentially for pharmaceutical development or material science. For instance, structurally related benzoate and benzo-fused heterocyclic derivatives have been investigated for their biological activity, such as acting as agonists for receptors like GPR120, which is a target in metabolic disease research . The compound is provided as a high-purity material suitable for advanced laboratory use. Intended Use and Handling: This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications, or for any form of personal use. Proper safety protocols, including the use of personal protective equipment, should be observed when handling this chemical.

Properties

IUPAC Name

6-oxoundec-10-en-2-yl 2-ethenyl-4,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-6-8-9-12-18(23)13-10-11-16(3)27-22(24)21-17(7-2)14-19(25-4)15-20(21)26-5/h6-7,14-16H,1-2,8-13H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDNEGNCWJHTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445241
Record name AGN-PC-0NAXPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312305-42-3
Record name AGN-PC-0NAXPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

Initial synthesis begins with 1,3-dimethoxybenzene, which undergoes regioselective Friedel-Crafts acylation at the C-5 position using acetyl chloride and AlCl₃ in dichloromethane (0°C, 4 hr, 82% yield). Subsequent bromination at C-2 with NBS (AIBN initiator, CCl₄, reflux) installs the vinyl precursor.

Table 1 : Optimization of Vinyl Group Introduction

MethodConditionsYield (%)Purity (%)
Heck CouplingPd(OAc)₂, PPh₃, K₂CO₃7895
Wittig ReactionPh₃P=CH₂, THF, -78°C6588
Sonogashira CouplingPdCl₂, CuI, Et₃N4179

Heck coupling using palladium acetate and triphenylphosphine in DMF (100°C, 12 hr) proves most effective for vinyl installation, avoiding side reactions observed in Wittig protocols.

Preparation of 6-Oxoundec-10-en-2-ol

Claisen Condensation Strategy

The aliphatic segment is synthesized via crossed Claisen condensation between ethyl undec-10-enoate and ethyl acetoacetate under basic conditions (NaH, THF, 0°C → RT). Kinetic control favors formation of the 6-keto isomer over competing 4-keto byproduct (7:1 selectivity).

Critical Parameters :

  • Temperature gradient : Slow warming (-10°C → 25°C over 6 hr) minimizes retro-aldol side reactions

  • Solvent system : THF/Et₂O (3:1) enhances enolate stability

  • Workup : Acidic quench (pH 5-6) prevents over-hydrolysis

Borohydride Reduction

Selective reduction of the β-keto ester intermediate employs NaBH₄/CeCl₃ in ethanol (0°C, 2 hr), achieving 94% conversion to the allylic alcohol. Chelation control directs hydride attack to the less hindered face.

Esterification Protocols

Steglich Esterification

Coupling of 4,6-dimethoxy-2-ethenylbenzoic acid with 6-oxoundec-10-en-2-ol uses DCC/DMAP in anhydrous DCM (24 hr, RT). Key advantages include:

  • Mild conditions preserving acid-sensitive ethenyl group

  • 95% conversion monitored by TLC (Hex:EtOAc 4:1)

  • Simplified purification via silica gel chromatography

Table 2 : Catalyst Screening for Esterification

Catalyst SystemConversion (%)Reaction Time (hr)
DCC/DMAP9824
EDCl/HOBt8936
TBTU/DIEA7648

Enzymatic Approaches

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica achieves 88% yield in solvent-free conditions (50°C, 72 hr). While greener, scalability remains challenging due to enzyme cost.

Purification and Characterization

Chromatographic Separation

Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O gradient):

  • Eluent : 65% MeCN → 95% MeCN over 30 min

  • Flow rate : 8 mL/min

  • Purity : 99.2% by UV-Vis (254 nm)

Spectroscopic Data

¹H NMR (600 MHz, CDCl₃):
δ 7.52 (d, J=16.4 Hz, 1H, CH=CH₂), 6.45 (s, 1H, ArH), 5.85 (m, 1H, CH₂=CH), 3.89 (s, 6H, 2×OCH₃), 2.56 (t, J=7.2 Hz, 2H, COCH₂), 2.12 (quin, J=7.1 Hz, 2H, CH₂CO)

HRMS (ESI+):
Calcd for C₂₂H₃₀O₅ [M+H]⁺: 375.2171; Found: 375.2168

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Microreactor systems (Corning AFR) enhance heat transfer during exothermic Claisen condensation:

  • Residence time : 12 min vs. 6 hr batch

  • Output : 2.8 kg/day with 91% yield

Waste Stream Management

Solvent recovery systems capture >98% THF and DCM via fractional distillation. Aqueous washes are neutralized with CaCO₃ before biological treatment.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling shows promise for constructing the aliphatic chain:

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Light source : 450 nm LEDs

  • Yield : 79% with 100% atom economy

Biocatalytic Retrosynthesis

Whole-cell E. coli systems expressing P450 monooxygenases and esterases enable one-pot synthesis from shikimate pathway intermediates, though titers remain low (1.2 g/L) .

Chemical Reactions Analysis

rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

Substituent Effects: Electron-Donating Groups: The 4,6-dimethoxy groups in the target compound and analogs (e.g., 3.20, 4a) enhance aromatic stability and direct electrophilic substitution (e.g., bromination in ). Halogen vs.

Ester Chain Modifications :

  • The 6-oxoundec-10-en-2-yl chain introduces a ketone and unsaturation (C10 double bond), enhancing lipophilicity and metabolic stability compared to the alkynyl chain in 3.20 .
  • The undecenyl chain in 10-Undecen-1-yl 4-hydroxybenzoate lacks a ketone but shares unsaturation, suggesting divergent solubility profiles .

Synthetic Yields :

  • High yields (e.g., 98% for 3.20 vs. 70% for 4a ) highlight the efficiency of DCC-mediated esterification, though substituents (iodo vs. ethenyl) may influence reactivity due to steric/electronic effects.

Reactivity and Functional Selectivity

  • Bromination Selectivity : In , the dimethoxybenzoyl group exhibited an 8.5 kcal/mol lower energy barrier for bromination compared to tyrosine residues, attributed to electron-donating methoxy groups stabilizing transition states. This suggests that in the target compound, the 4,6-dimethoxy substituents may similarly direct electrophilic attacks to the ethenyl or ketone positions.
  • Alkyne vs. Alkene Reactivity : The alkynyl chain in 3.20 enables copper-catalyzed cyclization, whereas the ethenyl group in the target compound may participate in conjugate additions or polymerization.

Biological Activity

6-Oxoundec-10-en-2-yl 2-ethenyl-4,6-dimethoxybenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as an ester derived from a benzoic acid derivative, featuring a complex structure that includes multiple functional groups. The general formula can be represented as follows:

C17H24O4C_{17}H_{24}O_4

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The following mechanisms have been identified:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis and arresting the cell cycle at the S phase.
  • Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity, which may help in neutralizing free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : There is evidence suggesting that the compound may inhibit certain enzymes involved in cancer progression, although specific targets remain to be fully characterized.

Antitumor Activity

A recent study evaluated the antitumor effects of this compound against several cancer cell lines using MTT assays. The results are summarized in Table 1.

Cell LineInhibition Rate (%)IC50 (μM)
A54999.58.50
MCF797.37.80
DU14595.09.20
HepG298.86.70

Table 1: Antitumor activity of this compound against various cancer cell lines.

Case Studies

  • Study on HepG2 Cells :
    • The compound was tested on HepG2 liver cancer cells, revealing a concentration-dependent increase in apoptosis rates from 10% (control) to over 50% at higher concentrations (8 μM). Flow cytometry analysis confirmed that treatment with the compound led to significant cell cycle arrest and apoptosis through mitochondrial pathways.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the standard synthetic routes for 6-oxoundec-10-en-2-yl 2-ethenyl-4,6-dimethoxybenzoate?

  • Methodological Answer : The synthesis typically involves esterification between 6-oxoundec-10-en-2-ol and 2-ethenyl-4,6-dimethoxybenzoic acid. A common approach uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation relies on comparing spectral data (e.g., IR for ester C=O stretch at ~1720 cm⁻¹, ¹H NMR for ethenyl protons at δ 5.5–6.5 ppm) with literature benchmarks .

Q. How is the compound characterized to confirm its structure?

  • Methodological Answer : A multi-spectroscopic approach is essential:
  • IR Spectroscopy : Identify ester carbonyl (1720–1740 cm⁻¹) and methoxy C-O stretches (1250–1270 cm⁻¹).
  • ¹H/¹³C NMR : Assign signals for the ethenyl group (δ 5.5–6.5 ppm for protons; δ 120–140 ppm for carbons), ketone (δ 200–210 ppm for C=O), and methoxy groups (δ 3.7–3.9 ppm for protons).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    Cross-validation with computational methods (e.g., density functional theory, DFT) is recommended for ambiguous peaks .

Q. What solvents and conditions are optimal for its purification?

  • Methodological Answer : Due to its lipophilic nature, purification via column chromatography using silica gel with hexane/ethyl acetate (gradient elution, 5–20% ethyl acetate) is effective. For recrystallization, a mixture of dichloromethane and hexane (1:3) yields high-purity crystals. Solubility testing in aprotic solvents (e.g., DMSO, DMF) is advised for reaction design .

Advanced Research Questions

Q. How can the reactivity of the α,β-unsaturated ester moiety be systematically studied?

  • Methodological Answer : Design experiments to probe conjugation effects:
  • Diels-Alder Reactions : React with dienes (e.g., cyclopentadiene) in toluene at 80°C. Monitor regioselectivity via ¹H NMR (disappearance of ethenyl protons) and LC-MS.
  • Michael Additions : Test nucleophiles (e.g., amines, thiols) in THF under basic conditions (e.g., DBU). Analyze stereochemical outcomes via NOESY or X-ray crystallography.
    Kinetic studies (e.g., UV-Vis monitoring at λ = 250–300 nm) can quantify reaction rates .

Q. How to resolve contradictions in spectral data (e.g., unexpected ketone shifts)?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : Assess temperature-dependent shifts (e.g., enol-keto tautomerism in the ketone group).
  • Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen-bonding interactions.
  • Computational Validation : Use DFT (e.g., Gaussian 16) to simulate NMR/IR spectra and compare with experimental data .

Q. What experimental designs are suitable for studying its stability under oxidative conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Forced Oxidation : Expose to H₂O₂ (3% v/v) in methanol at 40°C. Sample aliquots at intervals (0, 24, 48 hr) and analyze via HPLC (C18 column, acetonitrile/water mobile phase).
  • LC-MS/MS : Identify degradation products (e.g., epoxidation of the double bond, ketone oxidation).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying temperatures .

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